

Natural occurrence and mineralogy of Herzenbergite

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An In-Depth Technical Guide to the Natural Occurrence and Mineralogy of Herzenbergite Published: December 19, 2025

Abstract

Herzenbergite (SnS) is a tin sulfide mineral of interest for its semiconducting properties and as an indicator mineral in certain hydrothermal ore deposits. This technical guide provides a comprehensive overview of the mineralogy, crystallography, and natural occurrence of Herzenbergite. It consolidates quantitative data into structured tables and outlines detailed experimental protocols for its identification and characterization. This document is intended for researchers, material scientists, and economic geologists engaged in the study of sulfide minerals and the development of novel materials.

Introduction

Herzenbergite is a sulfide mineral with the ideal chemical formula SnS (**tin(II)** sulfide).[1] It is the natural analogue of synthetic tin sulfide, a material that has garnered significant attention for its potential applications in photovoltaics and electronics due to its favorable semiconducting properties.[2][3] The mineral was named after Roberto Herzenberg, a German chemist who made significant contributions to the study of Bolivian ore deposits.[1]

In its natural form, Herzenbergite is found in hydrothermal sulfide deposits and is often associated with other tin-bearing minerals.[4][5] Its study provides insights into the geochemical conditions of ore formation and serves as a natural archetype for the synthesis of SnS



nanomaterials.[6][7] This guide details its physical, optical, and structural properties, its geological context, and the methodologies used for its analysis.

Natural Occurrence and Paragenesis

Herzenbergite is of hydrothermal origin and typically forms in the later stages of mineral deposition, often after the primary crystallization of cassiterite (SnO₂).[4][5]

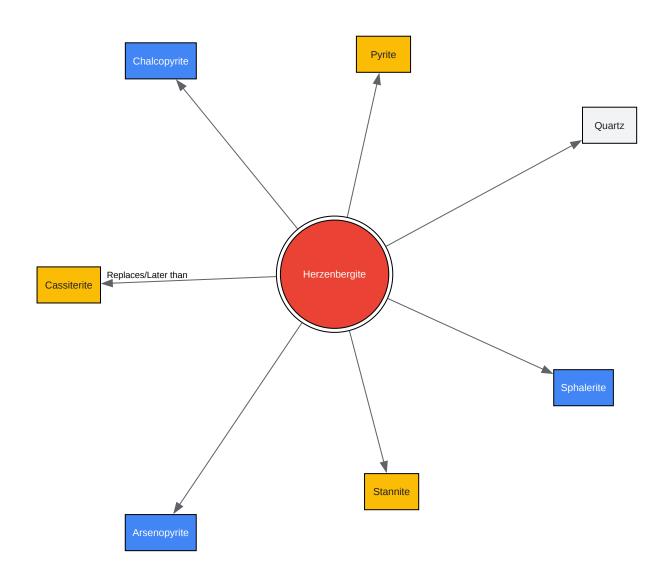
Type Locality: The type locality for Herzenbergite is the Maria-Teresa Mine, near Huari in the Eduardo Abaroa Province, Oruro, Bolivia.[1]

Global Distribution: Beyond its type locality in Bolivia, Herzenbergite has been identified in several other locations worldwide, including:

- The Stiepelmann mine near Arandis, Namibia.[5]
- The Shinkiura and Hoei tin mines in Oita Prefecture, Japan.[5]
- The Goluboye deposit (Primorskiy Kray), the Baimka placer deposit (western Chukotka), and the Druzhba deposit (Sakha) in Russia.[5]
- Järkvissle and Björkskogsnaes in Sweden.[5]
- The Barquilla deposit in Salamanca Province, Spain.[5]

Associated Minerals (Paragenesis): Herzenbergite is found in association with a suite of other sulfide and oxide minerals. Its paragenesis is critical for understanding the mineralizing system. Commonly associated minerals include Cassiterite, Stannite, Pyrite, Chalcopyrite, Sphalerite, Arsenopyrite, and Quartz.[5] Less common associations include Romarchite, Ottemannite, Cernýite, and Berndtite.[5]





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Caption: Paragenetic relationship of Herzenbergite with common associated minerals.

Mineralogy and Physical Properties

Herzenbergite is characterized by its metallic luster and black color. It is a soft mineral, which is a key diagnostic feature. A summary of its physical and optical properties is presented in Table



1.

| Property | Value | Reference(s) |
|-------------------------|---|--------------|
| Chemical Formula | SnS | [1] |
| Color | Black, Gray | [1][4] |
| Streak | Black, Brownish-black | [4][5] |
| Luster | Metallic | [1][5] |
| Hardness (Mohs) | ~2 | [8][9] |
| Cleavage | Good/Distinct on {001} or {010} | [4][5] |
| Density (Measured) | 5.22 g/cm ³ | [1][9] |
| Density (Calculated) | 5.19 - 5.20 g/cm ³ | [4][5] |
| Diaphaneity | Opaque | [4] |
| Optical Class | Anisotropic | [1][9] |
| Reflectivity (at 440nm) | R1 = 45.2%, R2 = 53.8% | [9] |
| Notes | In polished section, appears white with dark red-brown internal reflections. Shows intense anisotropism in oil with yellow to red colors. | [1][5] |

Table 1: Summary of Physical and Optical Properties of Herzenbergite.

Crystallography and Structure

Herzenbergite crystallizes in the orthorhombic system, belonging to the dipyramidal class.[4] Its structure consists of puckered layers of tin and sulfur atoms held together by weak interlayer forces, which is analogous to the structure of black phosphorus.[6][7] This layered structure is the reason it can be exfoliated into two-dimensional nanosheets.[3][6]



| Parameter | Value | Reference(s) |
|-------------------------------------|---|--------------|
| Crystal System | Orthorhombic | [1] |
| Point Group | 2/m 2/m 2/m | [5] |
| Space Group | Pbnm (non-standard setting of Pnma) or Pmcn | [2][4][6] |
| Unit Cell Dimensions | a = 4.33 Å, b = 11.18 Å, c = 3.98 Å | [4] |
| a = 3.98 Å, b = 4.33 Å, c = 11.18 Å | [6] | |
| Axial Ratios | a:b:c = 0.3872:1:0.3559 | [4] |
| Formula Units (Z) | 4 | [4] |
| Unit Cell Volume | 192.67 ų | [4] |

Table 2: Crystallographic Data for Herzenbergite. Note: The assignment of a, b, and c axes may vary between publications.

Caption: Simplified diagram of Herzenbergite's layered crystal structure.

Chemical Composition

The ideal composition of Herzenbergite is SnS. However, natural samples may contain minor impurities. Lead (Pb) is a common substituent for tin (Sn).[1]

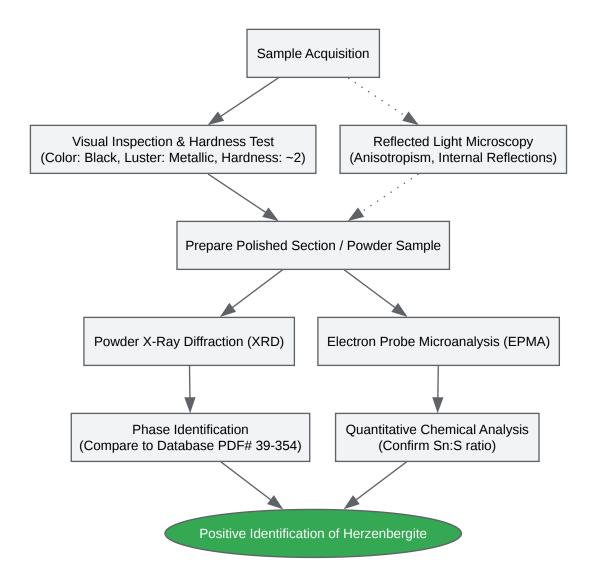
| Constituent | Ideal wt.% | Measured wt.% (Bolivia) | Reference(s) |
|-------------|------------|----------------------------|--------------|
| Tin (Sn) | 78.73% | 80.0% | [4][5] |
| Sulfur (S) | 21.27% | 20.2% | [4][5] |
| Total | 100.00% | 100.2% | [5] |

Table 3: Chemical Composition of Herzenbergite. The measured data is from an electron microprobe analysis of a sample from the Maria-Teresa mine.[5]



Experimental Protocols

The identification and characterization of Herzenbergite involve a combination of standard mineralogical techniques and advanced materials science methods.



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Caption: Logical workflow for the identification and characterization of Herzenbergite.

Protocol for Mineral Identification via XRD

Powder X-ray Diffraction (XRD) is a definitive non-destructive technique for identifying Herzenbergite by its unique crystal structure.



- Sample Preparation: A small, representative portion of the mineral is ground into a fine powder (<10 μm) using an agate mortar and pestle to ensure random crystal orientation. The powder is then mounted onto a sample holder.
- Instrument Setup: A powder diffractometer is used, typically with a Cu Kα X-ray source (λ ≈ 1.54 Å). Standard operating parameters might include a voltage of 40 kV and a current of 30-40 mA.
- Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 5° to 70°), with a
 defined step size (e.g., 0.02°) and counting time per step (e.g., 1 second).
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed to identify peak positions and intensities. These are converted to d-spacings using Bragg's Law (nλ = 2d sinθ). The obtained list of d-spacings and relative intensities is compared against a mineralogical database (e.g., ICDD PDF# 39-354) for a positive match with Herzenbergite.[4] [10]

Protocol for Quantitative Chemical Analysis via EPMA

Electron Probe Microanalysis (EPMA) is used to determine the precise chemical composition of the mineral.

- Sample Preparation: A sample of the mineral is embedded in epoxy and polished to a mirror finish (typically to a 0.25 µm diamond paste finish) to ensure a flat, smooth surface for analysis. The sample is then carbon-coated to make it conductive.[11]
- Instrument Setup: An electron microprobe is calibrated using appropriate standards. For Herzenbergite, this would include a pure tin standard (for Sn) and a sulfide standard like synthetic FeS or chalcopyrite (for S).[12][13]
- Analysis Conditions: The analysis is performed using a focused electron beam. Typical
 conditions for sulfide analysis are an accelerating voltage of 15-20 kV and a beam current of
 10-20 nA.[12][13]
- Data Acquisition: Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of characteristic X-rays emitted from the sample for Sn and S.



 Data Correction: The raw X-ray intensity data is converted into elemental weight percentages using a ZAF (atomic number, absorption, fluorescence) correction procedure to account for matrix effects.[13]

Protocol for Liquid-Phase Exfoliation to SnS Nanosheets

This protocol, adapted from Brent et al. (2015), describes the production of 2D SnS nanosheets from bulk Herzenbergite, a process of interest to materials science and drug delivery research where 2D materials are being explored as carriers.[6][14]

- Preparation: Add 363 mg of Herzenbergite (**tin(II) sulfide**) powder to a vial containing 15 mL of degassed N-methyl-2-pyrrolidone (NMP).[6] The vial is flushed with argon and sealed.
- Ultrasonication: The suspension is sonicated for 24 hours in a bath sonicator (e.g., 37 kHz frequency at 30% power).[6] The bath temperature should be maintained below 30°C, using a cooling coil if necessary.[14]
- Purification (Removal of Bulk Material): After sonication, the dispersion is centrifuged at a low speed (e.g., 1500 rpm, ~180 g) for 45 minutes.[14] The supernatant, containing the exfoliated SnS nanosheets, is carefully decanted and collected.
- Characterization: The resulting nanosheet dispersion can be characterized using techniques such as:
 - Raman Spectroscopy: To confirm the vibrational modes of SnS and assess layer thickness.[6]
 - Atomic Force Microscopy (AFM): To measure the lateral dimensions and thickness of the nanosheets.[14]
 - Scanning Transmission Electron Microscopy (STEM): For high-resolution imaging of the crystal lattice.[14]



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